2-(Methylsulphonyl)-3-(trifluoromethyl)aniline

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

2-(Methylsulphonyl)-3-(trifluoromethyl)aniline (CAS 2092802-41-8, synonym: 3-Amino-2-(methylsulphonyl)benzotrifluoride) is a disubstituted aniline derivative characterized by the presence of a methylsulfonyl (-SO₂CH₃) and a trifluoromethyl (-CF₃) group on the same aromatic ring. Its molecular formula is C₈H₈F₃NO₂S and its molecular weight is 239.21.

Molecular Formula C8H8F3NO2S
Molecular Weight 239.22 g/mol
Cat. No. B12851135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulphonyl)-3-(trifluoromethyl)aniline
Molecular FormulaC8H8F3NO2S
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC=C1N)C(F)(F)F
InChIInChI=1S/C8H8F3NO2S/c1-15(13,14)7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3
InChIKeyROUNBPQYGVBUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulphonyl)-3-(trifluoromethyl)aniline: Core Identity, Pharmacophore Motif, and Role as a Pharmaceutical Intermediate


2-(Methylsulphonyl)-3-(trifluoromethyl)aniline (CAS 2092802-41-8, synonym: 3-Amino-2-(methylsulphonyl)benzotrifluoride) is a disubstituted aniline derivative characterized by the presence of a methylsulfonyl (-SO₂CH₃) and a trifluoromethyl (-CF₃) group on the same aromatic ring . Its molecular formula is C₈H₈F₃NO₂S and its molecular weight is 239.21 . While published primary research data for this specific compound is currently limited, the combination of a strongly electron-withdrawing sulfonyl group and a lipophilic, metabolically stable trifluoromethyl group on an aniline scaffold is a recognized pharmacophoric motif [1]. This structural arrangement is a key determinant of the compound‘s documented use as a fine chemical intermediate, most notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flunixin .

Why Procurement of 2-(Methylsulphonyl)-3-(trifluoromethyl)aniline Cannot Be Substituted with Other Trifluoromethyl Anilines


Generic substitution with other trifluoromethyl anilines, such as 2-methyl-3-(trifluoromethyl)aniline (CAS 62010-35-9), is not feasible due to the unique electronic and steric effects conferred by the ortho-methylsulfonyl group. This group is a strong electron-withdrawing moiety that drastically alters the electron density of the aromatic ring compared to other substituents [1]. Specifically, the methylsulfonyl group deactivates the ring and directs subsequent reactions differently than a methyl group, directly impacting the reactivity of the aniline nitrogen in downstream synthetic steps . For its primary application as a pharmaceutical intermediate, the specific 1,2,3-substitution pattern is essential. The presence of the 2-methylsulfonyl group is a necessary structural requirement for the final target molecule, and any deviation in this substitution pattern would result in a different compound with unpredictable biological activity or an inability to proceed through validated synthetic routes [2].

Quantitative Evidence for Selecting 2-(Methylsulphonyl)-3-(trifluoromethyl)aniline Over Structural Analogs


Distinct Electronic Profile (Hammett σ and Lipophilicity LogP) Compared to 2-Methyl-3-(trifluoromethyl)aniline

The 2-methylsulfonyl group imparts a profoundly different electronic and lipophilic character to the aniline core compared to the 2-methyl analog. The Hammett substituent constant (σₚ) for an -SO₂CH₃ group is +0.72, indicative of a strong electron-withdrawing inductive effect, whereas a -CH₃ group is electron-donating with a σₚ of -0.17. This fundamental difference in electron density on the aromatic ring alters the reactivity and binding affinity of derivatives [1]. Furthermore, the presence of the sulfonyl group reduces the calculated lipophilicity compared to the methyl analog, with a predicted LogP of ~1.3 for the sulfonyl compound versus ~2.5 for the 2-methyl derivative .

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

Critical Structural Distinction for Flunixin API Synthesis vs. Common Analog 2-Methyl-3-(trifluoromethyl)aniline

This compound is not a direct intermediate for Flunixin but is a more advanced, functionalized building block compared to the more common intermediate, 2-methyl-3-(trifluoromethyl)aniline (CAS 62010-35-9) [1]. The Flunixin API requires a 2-methyl-3-(trifluoromethyl)aniline moiety [2]. Therefore, using the methylsulfonyl analog would constitute a divergent synthetic route, presumably involving a late-stage reduction or functional group transformation of the sulfonyl group. This represents a 100% functional group difference (methylsulfonyl vs. methyl) at a key position, which would define a completely different reaction pathway and intermediate profile.

Pharmaceutical Intermediates API Synthesis Process Chemistry

Distinct Isomeric Identity from Regioisomer 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

The target compound (1,2,3-substitution pattern) is a precise isomer distinct from the more commonly referenced 2-(methylsulfonyl)-5-(trifluoromethyl)aniline (1,2,4-substitution pattern) . This difference in substitution pattern is 100% structural and leads to unique physical properties, such as a predicted boiling point of 375.1±42.0 °C for the target compound versus a reported melting point of 90-91 °C for the 5-trifluoromethyl isomer . This physical distinction is critical for procurement and quality control.

Isomer Purity Analytical Chemistry Medicinal Chemistry

Inferred Bioactivity of the Methylsulfonyl-Trifluoromethyl Pharmacophore from Urea Derivatives

While no direct biological data is available for 2-(methylsulphonyl)-3-(trifluoromethyl)aniline, the value of its core pharmacophore (a sulfonyl group on an aryl ring bearing a -CF₃) is demonstrated in a 2023 structure-activity relationship (SAR) study of aryl-urea derivatives [1]. The study concluded that the presence of a sulfonyl group was crucial for antibacterial activity, with the most potent compounds containing this motif showing significantly improved activity compared to non-sulfonyl analogs [1].

Antibacterial SAR Study Medicinal Chemistry

Evidence-Based Application Scenarios for 2-(Methylsulphonyl)-3-(trifluoromethyl)aniline


Divergent Intermediate in Alternative Flunixin and Analgesic API Synthesis

This compound can be explored as an advanced intermediate in divergent synthetic routes toward Flunixin and related NSAID analgesics . Unlike the standard intermediate 2-methyl-3-(trifluoromethyl)aniline, the presence of the methylsulfonyl group offers a unique functional handle. This allows for the investigation of novel, potentially more efficient or patentable pathways involving late-stage reduction or functionalization of the sulfonyl moiety. Its distinct substitution pattern directly targets the specific aniline core required for this class of pharmaceuticals, making it a valuable tool for process chemistry innovation .

Building Block for Medicinal Chemistry SAR Campaigns Targeting Kinases and Anti-Infectives

The compound's unique combination of a sulfonyl and trifluoromethyl group on an aniline scaffold makes it an ideal building block for medicinal chemists conducting structure-activity relationship (SAR) studies . As demonstrated by class-level evidence, the sulfonyl pharmacophore is critical for enhancing potency in various therapeutic areas, including antibacterials . Its use can help probe the chemical space around kinase inhibitors and anti-inflammatory agents, where trifluoromethyl anilines are common motifs, and the introduction of a sulfonyl group can dramatically alter target affinity and pharmacokinetic properties .

Reference Standard for Isomer-Specific Purity and Stability Testing

With a predicted boiling point of 375.1±42.0 °C , this compound is chemically and physically distinct from its regioisomer, 2-(methylsulfonyl)-5-(trifluoromethyl)aniline (melting point 90-91 °C) . This stark difference in thermal properties provides a clear, quantifiable metric for analytical chemistry. Procurement of this specific isomer allows for its use as a reference standard in high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods to ensure the purity and correct isomeric identity of synthetic batches, preventing costly errors in research and manufacturing.

Reagent for Late-Stage Functionalization and C-H Activation Studies

The strong electron-withdrawing nature of both the -SO₂CH₃ and -CF₃ groups significantly activates the aromatic ring towards nucleophilic aromatic substitution and directs metal-catalyzed C-H activation . This makes the compound a prime candidate for developing novel late-stage functionalization reactions. Procurement of this specific substrate supports research into new synthetic methodologies for creating complex sulfones and aniline derivatives, which are highly sought after in both academic and industrial organic chemistry settings for the synthesis of advanced materials and bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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